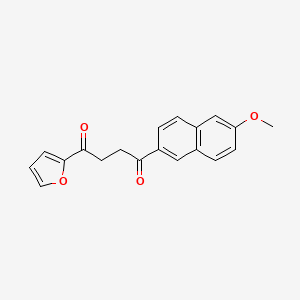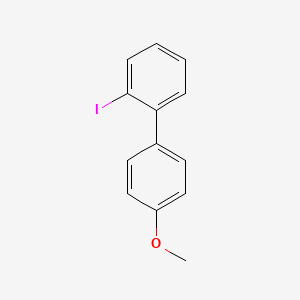
6,6,7,7,7-Pentafluoroheptanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7,7,7-Pentafluoroheptanoyl chloride is a fluorinated organic compound with the molecular formula C7H6ClF5O. It is a derivative of heptanoyl chloride, where five hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6,7,7,7-Pentafluoroheptanoyl chloride can be synthesized through the fluorination of heptanoyl chloride. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,6,7,7,7-Pentafluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6,6,7,7,7-pentafluoroheptanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6,6,7,7,7-pentafluoroheptanol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions
6,6,7,7,7-Pentafluoroheptanoic Acid: Formed through hydrolysis
6,6,7,7,7-Pentafluoroheptanol: Formed through reduction
Aplicaciones Científicas De Investigación
6,6,7,7,7-Pentafluoroheptanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: In the modification of biomolecules to study their interactions and functions.
Medicine: As a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: In the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 6,6,7,7,7-pentafluoroheptanoyl chloride involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce fluorinated groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoyl Chloride: The non-fluorinated parent compound.
6,6,7,7-Tetrafluoroheptanoyl Chloride: A similar compound with one less fluorine atom.
Perfluoroheptanoyl Chloride: A fully fluorinated analog.
Uniqueness
6,6,7,7,7-Pentafluoroheptanoyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and properties. The presence of five fluorine atoms at the 6th and 7th positions enhances its electrophilicity and stability compared to partially or fully fluorinated analogs .
Propiedades
Número CAS |
177352-63-5 |
|---|---|
Fórmula molecular |
C7H8ClF5O |
Peso molecular |
238.58 g/mol |
Nombre IUPAC |
6,6,7,7,7-pentafluoroheptanoyl chloride |
InChI |
InChI=1S/C7H8ClF5O/c8-5(14)3-1-2-4-6(9,10)7(11,12)13/h1-4H2 |
Clave InChI |
SFEMWKKVSVVUDV-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(C(F)(F)F)(F)F)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)

![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)


silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)



